molecular formula C21H27NO4 B1373804 (R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate CAS No. 198470-63-2

(R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate

Cat. No. B1373804
CAS RN: 198470-63-2
M. Wt: 357.4 g/mol
InChI Key: FOMAWYQEBPYJJU-GOSISDBHSA-N
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Description

“®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate” is a type of organic carbamate . Carbamates are key structural motifs in many approved drugs and prodrugs . They are widely utilized in medicinal chemistry due to their chemical stability, capability to permeate cell membranes, and their ability to modulate inter- and intramolecular interactions with target enzymes or receptors .


Molecular Structure Analysis

The carbamate functionality in the molecule is related to amide-ester hybrid features . It imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Scientific Research Applications

(R)-t-BOC-benzyloxycarbonyl is used in a variety of scientific research applications. It is commonly used in the synthesis of peptides and proteins, as it can be used to form amide bonds between amino acid residues. It is also used to protect functional groups during organic synthesis, as it can be used to form a protective layer around a functional group, preventing it from reacting with other molecules in the reaction mixture. Finally, (R)-t-BOC-benzyloxycarbonyl is also used to synthesize a variety of other compounds, including heterocyclic compounds and polymers.

Advantages and Limitations for Lab Experiments

The main advantage of (R)-t-BOC-benzyloxycarbonyl is that it is a relatively non-toxic compound, making it safe for use in laboratory experiments. It is also relatively easy to synthesize, and can be used to protect functional groups in organic synthesis, allowing for the synthesis of a variety of compounds. However, (R)-t-BOC-benzyloxycarbonyl is not as stable as some other protecting groups, and can be susceptible to hydrolysis.

Future Directions

There are a number of potential future directions for (R)-t-BOC-benzyloxycarbonyl. One potential direction is to investigate its use in the synthesis of peptides and proteins. Another potential direction is to investigate its use in the synthesis of heterocyclic compounds and polymers. Finally, further research could be done to investigate the potential biochemical and physiological effects of (R)-t-BOC-benzyloxycarbonyl.

properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMAWYQEBPYJJU-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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